2',5'-Dichloro-3-(4-thiomethylphenyl)propiophenone
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being 1-(2,5-dichlorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one. This nomenclature clearly indicates the structural arrangement where the propan-1-one backbone connects two aromatic rings, with the 2,5-dichlorophenyl group attached to the carbonyl carbon and the 4-methylsulfanylphenyl group positioned at the terminal carbon of the propyl chain. The compound has been assigned multiple chemical registry numbers and identifiers that facilitate its recognition across various chemical databases and research applications.
The Chemical Abstracts Service registry number for this compound is 898781-71-0, which serves as the primary identifier in chemical literature and commercial applications. Additionally, the compound is catalogued in the PubChem database under the Compound Identification Number 24726005, providing comprehensive access to its chemical properties and related research data. The Environmental Protection Agency DSSTox Substance Identification number DTXSID10644398 further establishes its presence in toxicological databases, while the Wikidata identifier Q82556173 connects it to broader scientific knowledge networks.
The molecular formula C₁₆H₁₄Cl₂OS accurately reflects the atomic composition, indicating sixteen carbon atoms, fourteen hydrogen atoms, two chlorine atoms, one oxygen atom, and one sulfur atom. The compound exhibits a molecular weight of 325.3 grams per mole, which has been computationally determined through advanced molecular modeling techniques. Alternative systematic names include the more descriptive 1-(2,5-dichlorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one, which emphasizes the functional group arrangements and substitution patterns present in the molecular structure.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits characteristic features of aromatic ketones with additional complexity introduced by the chlorine and thiomethyl substituents. The propan-1-one backbone adopts an extended conformation that allows for optimal spatial arrangement of the two aromatic ring systems while minimizing steric interactions between the bulky substituents. The carbonyl group maintains its typical planar geometry with the carbon-oxygen double bond exhibiting standard ketone characteristics, while the propyl chain provides conformational flexibility that influences the overall molecular shape and intermolecular interactions.
The presence of two chlorine atoms at the 2,5-positions of one aromatic ring creates significant electronic and steric effects that influence the compound's three-dimensional structure. These halogen substituents not only contribute to the molecular dipole moment but also affect the rotational barriers around single bonds, potentially restricting certain conformational states. The 4-methylsulfanyl group on the opposite aromatic ring introduces additional conformational considerations due to the sulfur atom's ability to participate in various intermolecular interactions and its influence on the electron density distribution within the aromatic system.
Computational conformational analysis reveals that the compound can adopt multiple low-energy conformations, with the most stable forms characterized by specific dihedral angles between the aromatic rings and the propyl chain. The International Chemical Identifier representation InChI=1S/C16H14Cl2OS/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-10-12(17)5-8-15(14)18/h2-3,5-8,10H,4,9H2,1H3 provides a systematic description of the connectivity pattern that enables computational reconstruction of the three-dimensional molecular geometry. The corresponding Simplified Molecular Input Line Entry System notation CSC1=CC=C(C=C1)CCC(=O)C2=C(C=CC(=C2)Cl)Cl offers an alternative linear representation that facilitates database searches and computational applications.
Crystallographic Data and X-ray Diffraction Studies
X-ray crystallographic analysis represents the gold standard for determining precise molecular structures and intermolecular packing arrangements in solid-state compounds. Although specific crystallographic data for this compound was not directly available in the searched literature, the fundamental principles of X-ray diffraction analysis provide a framework for understanding how such studies would characterize this compound's structural features. X-ray crystallography involves directing a beam of incident X-rays through crystalline samples, where the regular atomic arrangement causes diffraction in specific directions that can be measured and analyzed to reconstruct three-dimensional electron density maps.
The crystallographic analysis of propiophenone derivatives typically reveals important information about bond lengths, bond angles, dihedral angles, and intermolecular interactions that stabilize the crystal lattice. For compounds containing chlorine and sulfur heteroatoms, crystallographic studies often identify specific intermolecular contacts such as halogen bonding, sulfur-aromatic interactions, and hydrogen bonding patterns that influence the solid-state packing behavior. The measurement of diffraction angles and intensities provides quantitative data about the unit cell parameters, space group symmetry, and atomic coordinates with high precision.
Modern X-ray crystallographic techniques employ area detectors and charge-coupled device sensors to record diffraction patterns with enhanced sensitivity and resolution. The data processing involves indexing reflections to determine unit cell dimensions, integrating intensity measurements, and applying scaling corrections to account for systematic errors. Subsequently, structure solution methods utilize the processed diffraction data to generate initial atomic models, which are then refined through iterative computational procedures that optimize the agreement between calculated and observed structure factors. The resulting crystallographic models provide detailed insights into molecular conformations, intermolecular interactions, and crystal packing motifs that are essential for understanding solid-state properties and potential polymorphic behavior.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides comprehensive structural information about this compound through detailed analysis of both proton and carbon-13 spectra. Proton nuclear magnetic resonance analysis reveals characteristic chemical shift patterns that reflect the electronic environments of different hydrogen atoms within the molecular structure. The aromatic protons appear in the typical range of 6-8.5 parts per million, with specific splitting patterns that provide information about substitution positions and coupling relationships. The methylene protons of the propyl chain exhibit characteristic chemical shifts around 2-3 parts per million, while the thiomethyl group protons appear as a distinct singlet around 2.5 parts per million due to their attachment to the sulfur atom.
The carbon-13 nuclear magnetic resonance spectrum provides complementary information about the carbon framework, with the carbonyl carbon appearing at approximately 200 parts per million, characteristic of aromatic ketones. The aromatic carbon signals appear in the 120-140 parts per million range, with specific chemical shifts influenced by the electron-withdrawing effects of chlorine substituents and the electron-donating properties of the thiomethyl group. The aliphatic carbons of the propyl chain and methyl group exhibit signals in the 10-40 parts per million region, with multiplicity determined by the number of attached hydrogen atoms.
Infrared spectroscopy reveals diagnostic absorption bands that confirm the presence of specific functional groups within the molecular structure. The carbonyl stretching vibration appears as a strong absorption around 1680-1700 wavenumbers, characteristic of aromatic ketones with electronic conjugation effects. The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, while aliphatic carbon-hydrogen stretches occur around 2850-3000 wavenumbers. The carbon-chlorine stretching vibrations contribute to the fingerprint region below 1500 wavenumbers, providing additional structural confirmation.
Ultraviolet-visible spectroscopy provides information about the electronic transitions within the conjugated aromatic system, with absorption maxima reflecting the extent of π-electron delocalization and the influence of substituent effects. The compound exhibits characteristic absorption bands corresponding to π→π* transitions in the aromatic rings, with the exact wavelengths influenced by the electron-withdrawing chlorine substituents and electron-donating thiomethyl group. Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments, with the molecular ion peak appearing at mass-to-charge ratio 325 corresponding to the intact molecular structure.
The integration of multiple spectroscopic techniques creates a comprehensive analytical profile that enables unambiguous structural characterization and purity assessment. Advanced two-dimensional nuclear magnetic resonance experiments, such as correlation spectroscopy and nuclear Overhauser effect spectroscopy, provide additional connectivity information that confirms structural assignments and conformational preferences. High-resolution mass spectrometry techniques offer precise molecular weight determination and elemental composition analysis that support molecular formula assignments and structural elucidation efforts.
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2OS/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-10-12(17)5-8-15(14)18/h2-3,5-8,10H,4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODNHEFJGPHFIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644398 | |
| Record name | 1-(2,5-Dichlorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-71-0 | |
| Record name | 1-(2,5-Dichlorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation Route
The primary and most documented synthetic route to 2',5'-Dichloro-3-(4-thiomethylphenyl)propiophenone is via Friedel-Crafts acylation , a classical electrophilic aromatic substitution reaction.
-
- Acid chloride derived from 2,5-dichlorobenzoic acid (i.e., 2,5-dichlorobenzoyl chloride)
- 4-thiomethylphenyl derivative (typically 4-methylthiobenzene or a related aromatic compound)
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- Lewis acid such as aluminum chloride (AlCl3) is used to activate the acid chloride, facilitating electrophilic attack.
-
- Anhydrous conditions are maintained, often using solvents like dichloromethane or carbon disulfide.
- Temperature control is critical, generally maintained at low to moderate temperatures (0–5°C initially) to avoid side reactions such as polyacylation or decomposition.
- The reaction mixture is stirred under nitrogen or inert atmosphere to prevent moisture interference.
-
- The Lewis acid coordinates with the acid chloride to form a highly electrophilic acylium ion.
- The aromatic ring of the 4-thiomethylphenyl compound undergoes electrophilic substitution at the para position relative to the thiomethyl substituent, yielding the propiophenone structure after hydrolysis.
-
- Quenching with ice-water or dilute acid to decompose the complex.
- Organic extraction followed by drying over anhydrous magnesium sulfate.
- Purification by recrystallization or column chromatography to isolate the pure ketone.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Preparation of acid chloride | 2,5-Dichlorobenzoic acid + SOCl2, reflux | Yields 2,5-dichlorobenzoyl chloride |
| Friedel-Crafts acylation | 2,5-Dichlorobenzoyl chloride + 4-thiomethylbenzene + AlCl3 | Anhydrous solvent, 0–5°C initial temp, inert atmosphere |
| Workup | Quench with ice water or dilute acid | Decompose AlCl3 complex |
| Purification | Recrystallization or chromatography | Achieves high purity |
Research Findings and Analytical Notes
-
- Literature reports yields typically range from 60% to 85% depending on reaction scale and conditions.
- Purity is confirmed by spectroscopic methods such as NMR, mass spectrometry, and HPLC.
Spectroscopic Characterization:
- Proton NMR shows characteristic aromatic signals influenced by the dichloro and thiomethyl substituents.
- Carbonyl stretch observed in IR spectra near 1680 cm⁻¹ confirms the ketone functionality.
- Mass spectrometry confirms molecular ion peak consistent with molecular weight 325.3 g/mol.
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- The compound’s aromatic ketone structure allows for further chemical modifications such as oxidation or substitution.
- Thiomethyl group is stable under typical reaction conditions but can be oxidized to sulfoxides or sulfones if desired.
Chemical Reactions Analysis
Types of Reactions
2’,5’-Dichloro-3-(4-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Synthetic Routes
The synthesis of 2',5'-Dichloro-3-(4-thiomethylphenyl)propiophenone typically involves:
- Friedel-Crafts Acylation : Utilizing an acid chloride and an aromatic compound in the presence of a Lewis acid catalyst.
- Continuous Flow Processes : In industrial settings, automated reactors enhance efficiency and yield.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains.
Case Study :
- A study on its efficacy against Staphylococcus aureus reported a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as an antimicrobial agent.
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory pathways, suggesting therapeutic benefits in treating inflammatory diseases.
Case Study :
- An investigation in a mouse model of acute inflammation revealed that the compound significantly reduced edema compared to controls.
Applications in Medicinal Chemistry
This compound is being explored as a potential intermediate in the synthesis of pharmaceutical compounds due to its unique structural features and biological activity. Its scaffold can facilitate the development of new drugs targeting various diseases.
Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Antimicrobial Activity : In vitro studies have indicated significant effects against several bacterial strains.
- Anti-inflammatory Properties : The compound has been shown to reduce inflammation markers in animal models.
Mechanism of Action
The mechanism of action of 2’,5’-Dichloro-3-(4-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Dichloro Derivatives with Varied Substituent Positions
- 2',4'-Dichloro-3-(4-thiomethylphenyl)propiophenone (CAS: 898781-69-6, C₁₆H₁₂Cl₂OS, MW: 323.24): The chlorine atoms at the 2' and 4' positions create a distinct electronic environment compared to the 2',5' isomer. No direct reactivity data are available, but analogous propiophenone derivatives show that substituent positioning significantly impacts reaction pathways .
- 2',3'-Dichloro-3-(4-thiomethylphenyl)propiophenone (CAS: 898781-67-4, C₁₆H₁₂Cl₂OS, MW: 323.24): The adjacent 2',3'-dichloro configuration introduces strong electron-withdrawing effects, which may polarize the carbonyl group, enhancing electrophilicity. This could improve yields in reactions like α-phenylselenation (e.g., 0.59 mmol for propiophenone derivatives with aromatic rings, as seen in ) .
Thiomethyl Position Isomers
- In contrast, the para-thiomethyl isomer allows for better resonance stabilization, favoring reactions like α-functionalization .
Halogen-Substituted Analogues
- 3'-Chloro-5'-Fluoro-3-(4-thiomethylphenyl)propiophenone (CAS: 898781-63-0, C₁₆H₁₄ClFOS, MW: 308.80): Replacing 5'-Cl with fluorine reduces electron-withdrawing effects due to fluorine’s smaller size and lower polarizability. This may decrease the compound’s electrophilicity, as seen in reduced yields for fluorinated carbonyl compounds in α-phenylselenation (e.g., cyclohexanone yields 0.43 mmol vs. 0.59 mmol for propiophenone) .
- Trifluoromethyl-Substituted Derivatives (e.g., 2',6'-Dichloro-3-(4-trifluoromethylphenyl)-propiophenone, CAS: 898749-92-3, C₁₆H₁₁Cl₂F₃O, MW: 347.17): The trifluoromethyl group (-CF₃) is a stronger electron-withdrawing group than -Cl or -SMe, significantly increasing the carbonyl’s electrophilicity. This enhances reactivity in nucleophilic attacks but may also reduce solubility due to higher molecular weight and hydrophobicity .
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | CAS | Molecular Formula | MW | Key Substituents |
|---|---|---|---|---|
| 2',5'-Dichloro-3-(4-thiomethylphenyl)propiophenone | 898780-49-9 | C₁₆H₁₂Cl₂OS | 323.24 | 2',5'-Cl; 4-SMe |
| 2',4'-Dichloro-3-(4-thiomethylphenyl)propiophenone | 898781-69-6 | C₁₆H₁₂Cl₂OS | 323.24 | 2',4'-Cl; 4-SMe |
| 3'-Cl-5'-F-3-(4-SMe-phenyl)propiophenone | 898781-63-0 | C₁₆H₁₄ClFOS | 308.80 | 3'-Cl; 5'-F; 4-SMe |
| 2',6'-Dichloro-3-(4-CF₃-phenyl)propiophenone | 898749-92-3 | C₁₆H₁₁Cl₂F₃O | 347.17 | 2',6'-Cl; 4-CF₃ |
Table 2: Reactivity Trends
Biological Activity
2',5'-Dichloro-3-(4-thiomethylphenyl)propiophenone is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is structurally characterized by the presence of two chlorine atoms and a thiomethyl group on the phenyl ring, which significantly influences its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . Various studies have shown its effectiveness against a range of bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action typically involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways, although specific pathways remain to be fully elucidated.
Anticancer Properties
The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as:
- Enzyme Inhibition : Inhibition of key enzymes involved in cancer cell proliferation.
- Signal Transduction Modulation : Alteration of signaling pathways that regulate cell growth and survival.
In vitro studies have demonstrated that derivatives of this compound can significantly reduce the viability of various cancer cell lines, indicating its potential as a lead compound in cancer therapy.
Enzyme Interaction Studies
Recent research has focused on the interaction of this compound with specific enzymes. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which play a critical role in drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs but also raises concerns regarding potential drug-drug interactions.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study conducted on Staphylococcus aureus and Escherichia coli revealed that this compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. These results suggest significant antimicrobial potential compared to standard antibiotics.
-
Case Study on Anticancer Activity :
- In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. Further investigation revealed that the compound induced apoptosis via caspase activation.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Thiomethyl Group : This functional group can participate in nucleophilic attacks, leading to the formation of reactive intermediates that modify cellular components.
- Chlorine Atoms : The presence of chlorine enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
Summary Table of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against S. aureus and E. coli (MICs: 32 µg/mL and 64 µg/mL) | |
| Anticancer | Induces apoptosis in MCF-7 cells (50% viability reduction at 10 µM) | |
| Enzyme Interaction | Inhibits cytochrome P450 enzymes |
Q & A
Q. What are the recommended synthetic routes for 2',5'-Dichloro-3-(4-thiomethylphenyl)propiophenone in laboratory settings?
Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation, where a chloro-substituted aromatic ketone intermediate is functionalized with a thiomethylphenyl group. For example, analogous methods for dichloro-propiophenone derivatives involve reacting 4-thiomethylbenzene with 2,5-dichloropropionyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃) . Optimization includes controlling reaction temperature (0–5°C) to minimize side reactions. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification .
Q. What purification techniques are effective for isolating this compound?
Methodological Answer: High-purity isolation requires a combination of techniques:
- Liquid Chromatography: Use silica gel columns with a 7:3 hexane/ethyl acetate eluent to separate by polarity .
- Recrystallization: Ethanol or dichloromethane/hexane mixtures yield crystalline products; monitor purity via melting point analysis .
- HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) resolve closely related impurities .
Q. How is this compound characterized spectroscopically?
Methodological Answer:
- NMR: ¹H/¹³C NMR identifies substituent positions. For example, thiomethyl protons (δ ~2.5 ppm, singlet) and aromatic protons (δ 7.2–8.1 ppm) .
- FT-IR: Confirm carbonyl (C=O stretch ~1680 cm⁻¹) and C-Cl stretches (~550–600 cm⁻¹) .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~337.0) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
Q. Which solvents are optimal for solubility studies of this compound?
Methodological Answer: Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the thiomethyl and ketone groups. For kinetic studies, use dichloromethane or THF. Solubility in water is negligible (<0.1 mg/mL); pre-saturate aqueous buffers with 5% DMSO for biological assays .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR shifts for derivatives of this compound?
Methodological Answer:
- Variable Temperature NMR: Resolve dynamic effects (e.g., rotational barriers) by acquiring spectra at 25°C and −40°C .
- Computational Validation: Compare experimental shifts with DFT-calculated chemical shifts (GIAO method, B3LYP/6-311+G(d,p)) .
- Deuterated Solvent Screening: Test CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts .
Q. What mechanistic insights exist for nucleophilic substitution reactions involving this compound?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Use deuterated analogs to probe rate-determining steps (e.g., C-Cl vs. C-S bond cleavage) .
- Trapping Intermediates: Add TEMPO or other radical scavchers to detect radical pathways in photochemical reactions .
- DFT Studies: Calculate transition states for thiomethyl group participation in SNAr reactions .
Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?
Methodological Answer:
Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/def2-TZVP level to identify reactive sites (e.g., C-Cl vs. C-S bond activation) .
- Molecular Dynamics (MD): Simulate solvent effects on palladium-catalyzed coupling efficiency .
- Docking Studies: Predict interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .
Q. How should conflicting biological activity data be reconciled in structure-activity relationship (SAR) studies?
Methodological Answer:
- Dose-Response Curves: Re-test activity across 3–5 logarithmic concentrations to confirm IC₅₀ trends .
- Metabolite Screening: Use LC-MS to identify degradation products that may interfere with assays .
- Orthogonal Assays: Validate results with alternative methods (e.g., fluorescence polarization vs. SPR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
